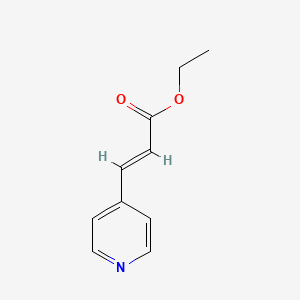

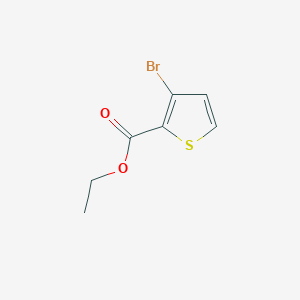

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxybenzylamine is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also used as a fine chemical intermediate .

Synthesis Analysis

There is a report on the synthesis of a related compound, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [(S)-1-(4-methoxybenzyl)-OHIQ, (S)-1a], which is a key synthetic intermediate in the industrial production of dextromethorphan . A new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2, was able to completely deracemize 100 mM 1a under Turner’s deracemization conditions to afford (S)-1a in 80% isolated yield and 99% ee at a semipreparative scale (0.4 mmol) .

Chemical Reactions Analysis

In a study, power ultrasound efficiently facilitated the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) 1 in providing protected phenolic ether intermediates for organic synthesis .

Physical And Chemical Properties Analysis

4-Methoxybenzylamine has a molecular weight of 137.18, a melting point of -10°C, a boiling point of 236-237 °C (lit.), a density of 1.05 g/mL at 25 °C (lit.), and is highly soluble in water .

Applications De Recherche Scientifique

Synthesis Methods and Characterization

- The compound and its derivatives are often synthesized through 1,3-dipolar cycloaddition reactions, multi-step reactions, or other specific synthetic pathways. These processes are characterized using techniques like NMR spectroscopy, Elemental Analysis, and MS data to establish their structures (Aouine, El Hallaoui, & Alami, 2014).

Biological Activities and Applications

- Various derivatives of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanamine have been investigated for their biological activities. Studies have shown potential in areas such as antimicrobial activities, lipase and α-glucosidase inhibition, and anticancer evaluations. These activities are significant for the development of new therapeutic agents (Bekircan et al., 2015), (Thomas, Adhikari, & Shetty, 2010).

Electronic and Molecular Properties

- Research includes exploring the electronic properties, thermodynamic parameters, geometric properties, and molecular electrostatic potential of these compounds. Such studies are crucial for understanding their interaction with biological systems and potential applications in drug design (Medetalibeyoğlu, Beytur, & Yüksek, 2018).

Potential as Enzyme Inhibitors

- Some studies have focused on the use of derivatives as enzyme inhibitors, showing potential for treating diseases like Alzheimer's and diabetes. This highlights their significance in medicinal chemistry and pharmaceutical research (Arfan et al., 2018).

Synthesis of Novel Compounds

- Research has also involved the synthesis of novel compounds derived from (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanamine. These new compounds are studied for various applications, including as ligands in chemical reactions and as potential therapeutic agents (Tale, Gopula, & Toradmal, 2015).

Safety And Hazards

Orientations Futures

A study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 1 and p-methoxybenzaldehyde 2 . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

Propriétés

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZJNZKVYUJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441426 |

Source

|

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine | |

CAS RN |

199014-16-9 |

Source

|

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)